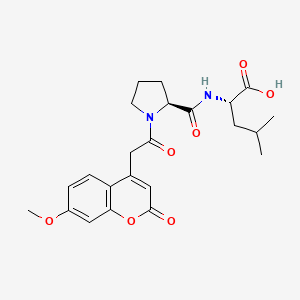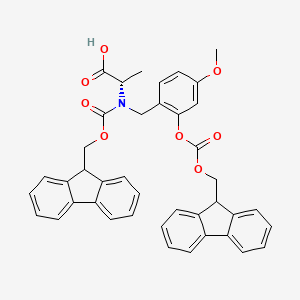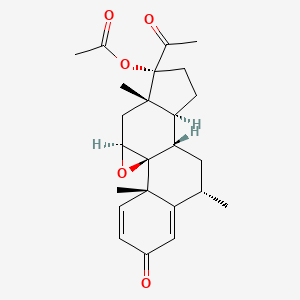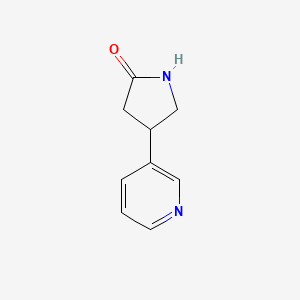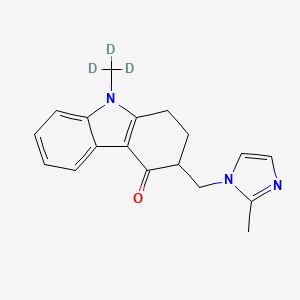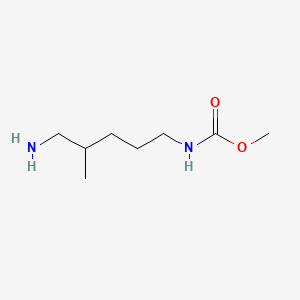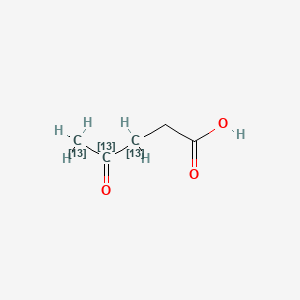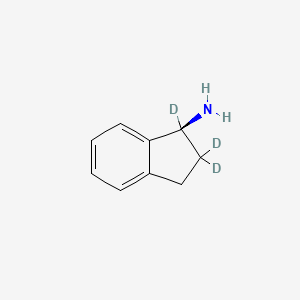
(S)-1-Aminoindane-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-1-Aminoindane-d3 is a synthetic compound with a unique molecular structure and a wide range of potential applications in scientific research. It is a chiral compound that has two stereoisomers, (R)-1-Aminoindane-d3 and (S)-1-Aminoindane-d3, and is used in many different industries.
Scientific Research Applications
Synthetic Chemistry and Drug Discovery
(S)-1-Aminoindane-d3 and its derivatives are crucial in synthetic chemistry for the development of new pharmacological agents. For instance, aminoindane derivatives have been synthesized for their potential medicinal applications, demonstrating a broad range of pharmacological properties (Pinterová, Horsley, & Páleníček, 2017). The exploration of these compounds includes their use as anti-Parkinsonian drugs, highlighting their significance in addressing neurodegenerative diseases. Additionally, research focused on the synthesis of 1-aminoindane derivatives via [1,4]-hydride shift mediated C(sp3)-H bond functionalization, facilitating the production of various indane derivatives in good to excellent yields (Mori, Kurihara, & Akiyama, 2014).
Pharmacological Profiles
The pharmacological profiles of aminoindanes, including their derivatives, have been extensively studied, revealing their interaction with monoamine transporters and receptors. Such studies offer insights into their potential therapeutic applications and their mechanisms of action (Simmler et al., 2014). For example, the discovery and optimization of 1-phenoxy-2-aminoindanes as potent, selective, and orally bioavailable inhibitors of the Na+/H+ exchanger type 3 (NHE3) demonstrate the therapeutic potential of these compounds in medical applications (Rackelmann et al., 2016).
Biological Evaluation and Antibacterial Agents
Research into aminoindane derivatives has also extended into their evaluation as antibacterial agents. The antibacterial effects of specific aminoindane derivatives against pathogens like Acinetobacter baumannii and Methicillin-resistant Staphylococcus aureus highlight the potential of these compounds in combating antibiotic-resistant bacteria (Ruzgar et al., 2022).
properties
IUPAC Name |
(1S)-1,2,2-trideuterio-3H-inden-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2/t9-/m0/s1/i6D2,9D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEVHMGJSYVQBQ-BJCVOOPNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1(C2=CC=CC=C2CC1([2H])[2H])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Aminoindane-d3 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

